molecular formula C21H23ClN4O B2465232 3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide CAS No. 1424701-37-0

3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide

Cat. No. B2465232
CAS RN: 1424701-37-0
M. Wt: 382.89
InChI Key: BLZPGMXTIUJZCN-UHFFFAOYSA-N
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Description

3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide is a useful research compound. Its molecular formula is C21H23ClN4O and its molecular weight is 382.89. The purity is usually 95%.
BenchChem offers high-quality 3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research has demonstrated the synthesis of various heterocyclic compounds from related pyrazole derivatives, illustrating the compound's potential utility in creating new molecules with potential pharmaceutical applications. For example, the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones showcases the synthetic versatility of pyrazole derivatives in accessing novel heterocyclic frameworks (Quiroga et al., 1999)[https://consensus.app/papers/three-3aryl5cyanopyrazolo34bpyridines-quiroga/03d7068a45b5500ab7783495028b0729/?utm_source=chatgpt]. Such methodologies are foundational in medicinal chemistry for the discovery of new therapeutic agents.

Biological Activity Studies

Studies involving enaminone derivatives, closely related to the compound , have been conducted to evaluate their anti-inflammatory and antimicrobial activities. For instance, the investigation into the biological activity of 4-aminomethylene 1-phenylpyrazolidine-3,5-diones reveals significant anti-inflammatory and antimicrobial effects, suggesting the potential of pyrazole derivatives in developing new pharmaceuticals (Ahmed, 2017)[https://consensus.app/papers/synthesis-biological-activity-4aminomethylene-ahmed/53bd1b2d6bc2555fb10379d850c2c44d/?utm_source=chatgpt].

Material Science Applications

In the realm of materials science, aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been synthesized, demonstrating the utility of such structures in designing high-performance polymers. These polymers exhibit excellent solubility in organic solvents and high thermal stability, making them suitable for advanced applications in electronics and aerospace industries (Kim et al., 2016)[https://consensus.app/papers/polyamides-polyimides-containing-groups-rings-amino-kim/5e26821086b55cd088ad4b30d101f8fe/?utm_source=chatgpt].

properties

IUPAC Name

3-[5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-13-8-9-14(2)19(10-13)26-20(22)18(15(3)25-26)11-16(12-23)21(27)24-17-6-4-5-7-17/h8-11,17H,4-7H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZPGMXTIUJZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C(=N2)C)C=C(C#N)C(=O)NC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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